Isoquinoline-8-Carboxamide (CAS 1337881-25-0): Structural Elucidation, Synthesis, and Pharmacological Utility
Isoquinoline-8-Carboxamide (CAS 1337881-25-0): Structural Elucidation, Synthesis, and Pharmacological Utility
Target Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Isoquinoline-8-carboxamide (CAS 1337881-25-0) is a low-molecular-weight, bicyclic aromatic compound that serves as a highly privileged scaffold in modern medicinal chemistry. Characterized by its rigid planar structure and strategic placement of hydrogen-bonding motifs, this molecule is a critical building block in the development of targeted therapeutics, including kinase inhibitors, poly(ADP-ribose) polymerase (PARP) inhibitors, and dual Tubulin/V-ATPase modulators. This whitepaper provides an in-depth technical analysis of its chemical properties, field-proven synthetic methodologies, and its mechanistic role in drug discovery.
Chemical Identity and Structural Elucidation
The molecular architecture of isoquinoline-8-carboxamide consists of an isoquinoline core substituted at the C-8 position with a primary carboxamide group.
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Planarity and π-System: The fused benzene and pyridine rings create a fully conjugated, flat π-system. This allows the molecule to intercalate or engage in robust π-π stacking interactions with aromatic amino acid residues (such as Tyrosine or Phenylalanine) within protein binding pockets.
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Hydrogen Bonding Network: The C-8 carboxamide acts as both a hydrogen bond donor (via the -NH2 group) and an acceptor (via the carbonyl oxygen). Concurrently, the N-2 atom of the isoquinoline ring acts as a strong hydrogen bond acceptor. This specific spatial arrangement perfectly mimics the pharmacophore of endogenous ligands like adenine (in ATP) and nicotinamide (in NAD+).
Physicochemical Properties Profile
The following table summarizes the core quantitative data for CAS 1337881-25-0[1]:
| Property | Value |
| Chemical Name | Isoquinoline-8-carboxamide |
| CAS Registry Number | 1337881-25-0 |
| Molecular Formula | C10H8N2O |
| Molecular Weight | 172.18 g/mol |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Topological Polar Surface Area (TPSA) | ~54.5 Ų |
| Rotatable Bonds | 1 |
Synthetic Methodologies: Palladium-Catalyzed Aminocarbonylation
Synthesizing carboxamide-substituted isoquinolines has historically been challenging due to the hazards of handling toxic carbon monoxide (CO) gas. However, recent advancements in ex situ CO generation using two-chamber reactors (COware) have revolutionized this workflow[2]. By utilizing chloroform as a safe CO surrogate, researchers can achieve direct C-8 aminocarbonylation with high functional group tolerance[3].
Experimental Protocol: Synthesis of Isoquinoline-8-carboxamide
Rationale & Causality: The two-chamber setup is critical because the strong base (KOH) required to hydrolyze chloroform into CO would otherwise degrade the sensitive palladium catalyst or the isoquinoline substrate if mixed in a single pot[3].
Step-by-Step Methodology:
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Reactor Setup: Utilize a specialized two-chamber glass reactor (COware system) equipped with a secure seal to prevent gas leakage.
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CO Generation (Chamber A): Load Chamber A with Potassium Hydroxide (KOH, 10 equivalents) and 1 mL of Chloroform (CHCl3). This chamber is maintained at room temperature to steadily generate CO gas ex situ[3].
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Catalytic Coupling (Chamber B): In Chamber B, combine 8-iodoisoquinoline (1.0 equivalent) and an ammonia source or specific amine (1.3 equivalents).
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Catalyst Addition: Add Palladium(II) acetate (Pd(OAc)2, 5 mol%) as the metal catalyst, 1,1'-Bis(diphenylphosphino)ferrocene (dppf, 10 mol%) as the stabilizing bidentate ligand, and Cesium Carbonate (Cs2CO3, 2.0 equivalents) as the base[3]. Suspend the mixture in 2 mL of anhydrous toluene.
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Reaction Execution: Seal the reactor. Heat Chamber B to 80 °C while stirring magnetically for 12 to 24 hours[3]. The CO gas generated in Chamber A diffuses into Chamber B, inserting into the Pd-aryl bond.
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Workup and Purification: Cool the system to room temperature and safely vent any residual gas in a fume hood. Extract the mixture from Chamber B with ethyl acetate, wash with brine, dry over Na2SO4, and purify via silica gel column chromatography to isolate the pure isoquinoline-8-carboxamide.
Fig 1: Palladium-catalyzed aminocarbonylation route to Isoquinoline-8-carboxamide.
Pharmacological Utility and Privileged Scaffold Role
The isoquinoline-8-carboxamide motif is not merely a structural curiosity; it is a "privileged scaffold" that consistently yields high-affinity ligands across multiple therapeutic targets.
A. Kinase Inhibition
The spatial geometry of the isoquinoline nitrogen and the C-8 carboxamide allows the molecule to dock flawlessly into the ATP-binding hinge region of various kinases. For instance, halogenated derivatives (e.g., 1-amino-5-bromobenzo[h]isoquinoline-8-carboxamide) have demonstrated significant binding affinity for Homeodomain-interacting protein kinase 2 (HIPK2) and Casein kinase II[4]. The carboxamide group forms critical bidentate hydrogen bonds with the peptide backbone of the kinase hinge, locking the inhibitor in place and outcompeting endogenous ATP.
B. PARP Inhibition and Apoptosis
Isoquinoline-8-carboxamide derivatives are heavily featured in patent literature as potent apoptosis-inducing agents, specifically acting as PARP inhibitors[5]. In cells with BRCA1/2 mutations (defective homologous recombination), PARP1 is essential for repairing single-strand DNA breaks. The isoquinoline-8-carboxamide core mimics nicotinamide, binding to the PARP catalytic domain. This inhibits PARylation and traps the PARP enzyme on the DNA, leading to double-strand breaks and subsequent cell death via synthetic lethality[5].
Fig 2: Mechanism of action for isoquinoline-8-carboxamide derivatives in PARP inhibition.
C. Dual Tubulin/V-ATPase Inhibition
Recent studies have also utilized the isoquinoline carboxamide framework to design dual Tubulin Polymerization and V-ATPase inhibitors[6]. These complex derivatives (e.g., synthesized via Pictet–Spengler reactions and subsequent oxidation) disrupt microtubule dynamics and inhibit lysosomal acidification, ultimately inducing immunogenic cell death in highly resistant cancer cell lines[6].
References
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Halder, P., et al. (2022). "Palladium-Catalyzed Aminocarbonylation of Isoquinolines Utilizing Chloroform-COware Chemistry." The Journal of Organic Chemistry, American Chemical Society. Available at:[Link]
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BindingDB. "1-Amino-5-bromobenzo[h]isoquinoline-8-carboxamide." Binding Database. Available at:[Link]
- US Patent US9266877B2. "Apoptosis-inducing agents for the treatment of cancer and immune and autoimmune diseases." Google Patents.
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ACS Publications. (2024). "Discovery of Novel Isoquinoline Analogues as Dual Tubulin Polymerization/V-ATPase Inhibitors with Immunogenic Cell Death Induction." Journal of Medicinal Chemistry. Available at:[Link]
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